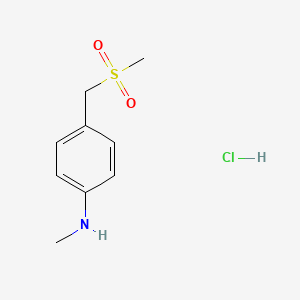

4-(methanesulfonylmethyl)-N-methylaniline hydrochloride

Description

4-(Methanesulfonylmethyl)-N-methylaniline hydrochloride (CAS: 1263378-01-3) is a hydrochloride salt of a substituted aniline derivative. Its structure comprises a benzene ring with a methanesulfonylmethyl (-CH₂SO₂CH₃) group at the para position and an N-methylamine (-NHCH₃) substituent, protonated as a hydrochloride salt . The molecular formula is C₈H₁₂ClNO₂S (MW: 221.7 g/mol). This compound is hygroscopic and typically appears as a white crystalline solid. Its applications span pharmaceutical intermediates and organic synthesis, where the sulfonyl group enhances polarity and influences reactivity .

Properties

IUPAC Name |

N-methyl-4-(methylsulfonylmethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c1-10-9-5-3-8(4-6-9)7-13(2,11)12;/h3-6,10H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISWNLBNFCAROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CS(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methanesulfonylmethyl)-N-methylaniline hydrochloride typically involves the reaction of N-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(methanesulfonylmethyl)-N-methylaniline hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonylmethyl)-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to yield corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(Methanesulfonylmethyl)-N-methylaniline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(methanesulfonylmethyl)-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below compares 4-(methanesulfonylmethyl)-N-methylaniline hydrochloride with key analogs, focusing on substituents, molecular properties, and applications:

Key Observations:

Electronic Effects :

- The methanesulfonylmethyl group (-CH₂SO₂CH₃) in the target compound introduces strong electron-withdrawing effects, stabilizing the aromatic ring and increasing acidity compared to electron-donating groups like -OCH₃ in 4-methoxyanilinium chloride .

- N-Methylaniline hydrochloride lacks a sulfonyl group, making it less polar and more lipophilic, which impacts its solubility and reactivity in nucleophilic substitutions .

Pharmaceutical Relevance :

- Sulfonyl-containing analogs (e.g., 4-(methylsulfonyl)aniline HCl) are precursors for sulfonamide antibiotics, while the target compound’s methylene spacer (-CH₂-) may enhance metabolic stability compared to direct sulfonyl attachment .

- Fluorinated derivatives like 4-(difluoromethoxy)-N-methylaniline exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and resistance to oxidative metabolism .

Thermal and Solubility Properties

- Thermal Stability: The sulfonyl group in the target compound likely enhances thermal stability compared to N-methylaniline hydrochloride, similar to how poly(N-methylaniline) degrades at higher temperatures than its non-sulfonated analogs .

- Solubility : While N-methylaniline hydrochloride dissolves 0.26 g/g in water, the target compound’s hygroscopic nature suggests higher water affinity, though exact solubility data require experimental validation .

Research Findings and Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.